Thymidine 5'-diphosphoric acid trisodium salt
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Overview
Description
Thymidine 5’-diphosphoric acid trisodium salt is a nucleotide analog, specifically a diphosphate ester of thymidine. It is a crucial intermediate in the biosynthesis of deoxyribonucleic acid (DNA) and plays a significant role in various biochemical processes. The compound is characterized by its molecular formula C10H13N2Na3O11P2 and a molecular weight of 468.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine 5’-diphosphoric acid trisodium salt typically involves the phosphorylation of thymidine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diphosphate ester .
Industrial Production Methods: Industrial production of Thymidine 5’-diphosphoric acid trisodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Thymidine 5’-diphosphoric acid trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine 5’-triphosphate.
Reduction: Reduction reactions can convert it back to thymidine.
Substitution: It can participate in nucleophilic substitution reactions, where the diphosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Thymidine 5’-triphosphate: Formed through oxidation.
Thymidine: Formed through reduction.
Various substituted thymidine derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Thymidine 5’-diphosphoric acid trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other biochemical compounds.
Biology: Plays a crucial role in DNA replication and repair studies. It is used in experiments involving DNA synthesis and enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of Thymidine 5’-diphosphoric acid trisodium salt involves its incorporation into DNA during replication. It acts as a substrate for DNA polymerases, facilitating the elongation of the DNA strand. The compound’s diphosphate group is essential for its recognition and binding by the polymerase enzymes.
Comparison with Similar Compounds
Thymidine 5’-triphosphate: A triphosphate analog with similar biochemical properties but higher phosphorylation state.
Deoxyuridine diphosphate: Another nucleotide analog with a different base (uracil instead of thymine).
Cytidine diphosphate: A nucleotide analog with cytosine as the base.
Uniqueness: Thymidine 5’-diphosphoric acid trisodium salt is unique due to its specific role in DNA synthesis and repair. Its diphosphate group makes it a versatile intermediate in various biochemical pathways, distinguishing it from other nucleotide analogs .
Properties
IUPAC Name |
trisodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYPEEZBYHQLDM-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na3O11P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95648-78-5 |
Source
|
Record name | Thymidine 5'-(trihydrogen diphosphate), trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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